molecular formula C6H2Br2FI B1299775 1,3-Dibromo-5-fluoro-2-iodobenzene CAS No. 62720-29-0

1,3-Dibromo-5-fluoro-2-iodobenzene

Cat. No.: B1299775
CAS No.: 62720-29-0
M. Wt: 379.79 g/mol
InChI Key: LIWKANDEJFABTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-5-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H2Br2FI. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-fluoro-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 5-fluoro-2-iodobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine atoms .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-fluoro-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols, ethers, or amines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,3-Dibromo-5-fluoro-2-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-fluoro-2-iodobenzene depends on its specific application. In chemical reactions, the compound acts as a halogenated benzene derivative, participating in various substitution, oxidation, and reduction reactions. The presence of multiple halogen atoms enhances its reactivity and allows for selective functionalization of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-5-fluoro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

1,3-dibromo-5-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWKANDEJFABTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369185
Record name 1,3-Dibromo-5-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62720-29-0
Record name 1,3-Dibromo-5-fluoro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62720-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-5-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-5-fluoro-2-iodobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Dibromo-5-fluoro-2-iodobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Dibromo-5-fluoro-2-iodobenzene
Reactant of Route 4
1,3-Dibromo-5-fluoro-2-iodobenzene
Reactant of Route 5
1,3-Dibromo-5-fluoro-2-iodobenzene
Reactant of Route 6
Reactant of Route 6
1,3-Dibromo-5-fluoro-2-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.